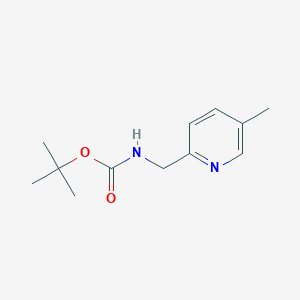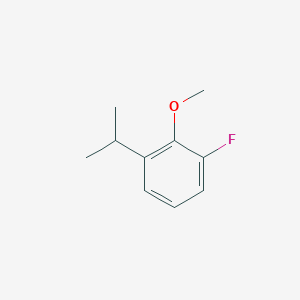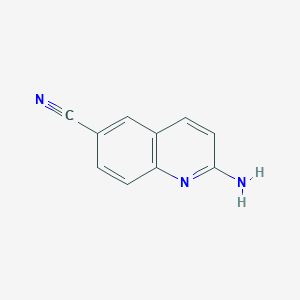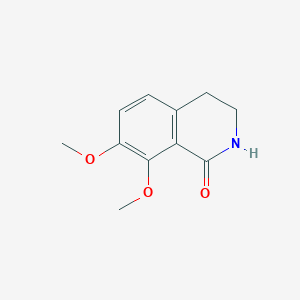
7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
描述
7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinolines, which are organic compounds that are widely used in medicinal chemistry. FGIN-1-27 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The exact mechanism of action of 7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It has also been shown to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor. These interactions with neurotransmitter systems in the brain are thought to underlie the pharmacological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine and serotonin release in the brain, as well as modulate the activity of the NMDA receptor. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. These effects suggest that this compound may have neuroprotective and neurotrophic properties.
实验室实验的优点和局限性
7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its pharmacological effects, making it a well-characterized compound for use in research applications. However, there are some limitations to the use of this compound in laboratory experiments. It has relatively low potency compared to other compounds that target the same neurotransmitter systems, which may limit its usefulness in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one. One potential avenue of research is to further investigate its pharmacological effects and mechanism of action. This could involve studies using animal models of neuropsychiatric disorders to determine the therapeutic potential of this compound. Another direction for research is to explore the use of this compound in combination with other compounds to enhance its pharmacological effects. Additionally, there is potential for the development of derivatives of this compound that have improved potency and selectivity for specific neurotransmitter systems. Overall, this compound is a promising compound for further research in the field of neuroscience.
科学研究应用
7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit a range of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties. This compound has been shown to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems, making it a promising candidate for the treatment of various neuropsychiatric disorders.
属性
IUPAC Name |
7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-8-4-3-7-5-6-12-11(13)9(7)10(8)15-2/h3-4H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSCMDMJLDTYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2=O)C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



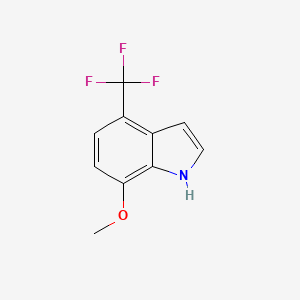
![4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3215788.png)
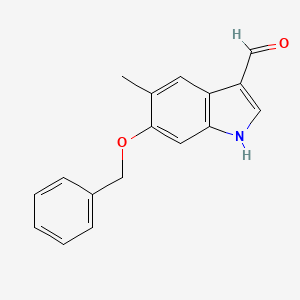
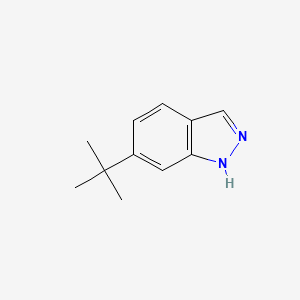

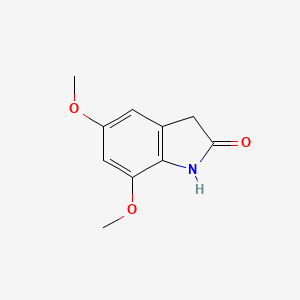
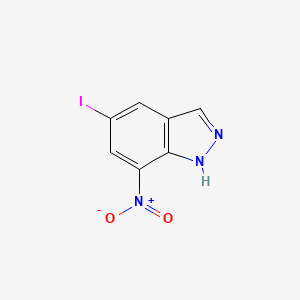
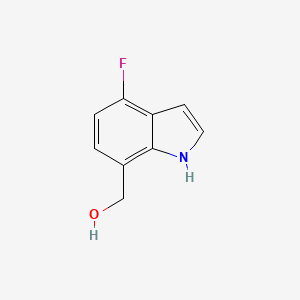
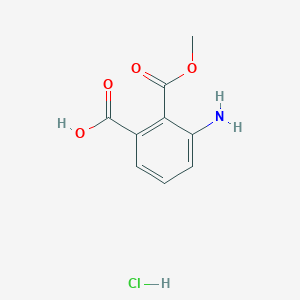
![6-Hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B3215842.png)
